molecular formula C23H22N4O4S B13766656 Acetamide, N-(9-((2-methoxy-4-((methylsulfonyl)amino)phenyl)amino)-3-acridinyl)- CAS No. 76708-33-3

Acetamide, N-(9-((2-methoxy-4-((methylsulfonyl)amino)phenyl)amino)-3-acridinyl)-

Cat. No.: B13766656
CAS No.: 76708-33-3
M. Wt: 450.5 g/mol
InChI Key: XGXRFAGNUIUJEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Acetamide, N-(9-((2-methoxy-4-((methylsulfonyl)amino)phenyl)amino)-3-acridinyl)- (hereafter referred to as the "target compound") is a structurally complex molecule featuring an acridine core substituted with a methoxy-methylsulfonamide-phenylamino group at position 9 and an acetamide moiety at position 2. Its molecular formula is C23H22N4O4S, with a molecular weight of 466.51 g/mol .

Properties

CAS No.

76708-33-3

Molecular Formula

C23H22N4O4S

Molecular Weight

450.5 g/mol

IUPAC Name

N-[9-[4-(methanesulfonamido)-2-methoxyanilino]acridin-3-yl]acetamide

InChI

InChI=1S/C23H22N4O4S/c1-14(28)24-15-8-10-18-21(12-15)25-19-7-5-4-6-17(19)23(18)26-20-11-9-16(13-22(20)31-2)27-32(3,29)30/h4-13,27H,1-3H3,(H,24,28)(H,25,26)

InChI Key

XGXRFAGNUIUJEZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=NC3=CC=CC=C3C(=C2C=C1)NC4=C(C=C(C=C4)NS(=O)(=O)C)OC

Origin of Product

United States

Preparation Methods

Synthesis of the Substituted Aniline Intermediate

  • The synthesis begins with the preparation of 2-methoxy-4-(methylsulfonyl)aniline derivatives. This typically involves the sulfonylation of 2-methoxyaniline with methylsulfonyl chloride in the presence of a base such as triethylamine to yield the corresponding methylsulfonylamino substituted aniline.
  • The reaction is performed under controlled temperature to avoid overreaction or decomposition of sensitive groups.

Formation of the Acridine-Linked Aniline

  • The acridine core functionalized at the 9-position with an amino group is coupled with the substituted aniline.
  • This coupling is generally achieved via nucleophilic aromatic substitution or Buchwald-Hartwig amination protocols, where the amino group on the acridine reacts with the substituted aniline under palladium catalysis or other suitable conditions to form the N-aryl acridine linkage.

Representative Reaction Conditions and Reagents

Step Reagents/Conditions Notes
Sulfonylation of 2-methoxyaniline Methylsulfonyl chloride, triethylamine, solvent (e.g., dichloromethane), 0–25°C Base neutralizes HCl byproduct
Coupling acridine and aniline Palladium catalyst (e.g., Pd(OAc)2), ligand, base (e.g., K2CO3), solvent (e.g., toluene), elevated temperature (80–110°C) Buchwald-Hartwig amination preferred
Acetamide formation Acetic anhydride or acetyl chloride, base (pyridine/Et3N), solvent (DCM/THF), 0–25°C Mild conditions to avoid side reactions

Research Findings and Yield Data

  • Yields for sulfonamide formation from substituted anilines generally range from 50% to 90% depending on reaction conditions and purity of reagents.
  • Buchwald-Hartwig amination coupling yields vary widely but are typically between 60% and 85% under optimized conditions.
  • Acetamide formation is usually high yielding (>85%) when performed under controlled conditions with pure starting materials.

Summary Table of Preparation Steps

Step No. Reaction Type Starting Material(s) Key Reagents/Conditions Yield Range (%) Reference
1 Sulfonylation 2-methoxyaniline Methylsulfonyl chloride, Et3N, DCM, 0–25°C 50–90
2 Aromatic amination (coupling) 9-aminoacridine + substituted aniline Pd catalyst, ligand, base, toluene, 80–110°C 60–85
3 Acetamide formation Acridine-aniline intermediate Acetic anhydride/acetyl chloride, base, DCM/THF, 0–25°C >85

Concluding Remarks

The preparation of Acetamide, N-(9-((2-methoxy-4-((methylsulfonyl)amino)phenyl)amino)-3-acridinyl)- is a multi-step process involving:

  • Selective sulfonylation of methoxyaniline derivatives,
  • Palladium-catalyzed amination to link the acridine and substituted aniline,
  • Acylation to install the acetamide group.

Each step requires careful control of reaction conditions to maintain functional group integrity and optimize yields. The synthetic routes are supported by patent literature and peer-reviewed chemical syntheses of related compounds, ensuring reproducibility and scalability for research or pharmaceutical development purposes.

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity is governed by key functional groups:

Functional Group Reactivity Profile Reference
Acetamide (CONH2) Susceptible to hydrolysis under acidic/basic conditions, yielding carboxylic acid.
Methylsulfonylamino (SO2NH) Electron-withdrawing; stabilizes adjacent groups, participates in hydrogen bonding.
Methoxy (OCH3) Electron-donating; directs electrophilic substitution para/ortho on aromatic rings.
Amino (NH) Nucleophilic site for alkylation, acylation, or condensation reactions.

Hydrolysis Reactions

The acetamide and sulfonamide groups undergo hydrolysis under specific conditions:

Acidic Hydrolysis

  • Reaction :

    Acetamide+H2OCarboxylic Acid+Ammonium Salt\text{Acetamide}+\text{H2O}\xrightarrow{\text{H }}\text{Carboxylic Acid}+\text{Ammonium Salt}
  • Conditions : Concentrated HCl, reflux.

  • Outcome : Cleavage of the acetamide group to form 9-((2-methoxy-4-((methylsulfonyl)amino)phenyl)amino)-3-acridinecarboxylic acid .

Basic Hydrolysis

  • Reaction :

    Acetamide+OHCarboxylate+Amine\text{Acetamide}+\text{OH}^-\rightarrow \text{Carboxylate}+\text{Amine}
  • Conditions : NaOH (aqueous), heat.

  • Outcome : Deprotonation of the carboxylic acid product.

Electrophilic Aromatic Substitution

The acridine and phenyl rings undergo substitution reactions influenced by directing groups:

Site Electrophile Product Directing Group
Acridine C-3 Nitronium ionNitro-substituted acridineAmino group (meta-directing)
Phenyl Ring (C-4) Sulfur trioxideSulfonated derivativeMethoxy group (para-directing)

Example : Nitration at the acridine ring’s C-3 position produces 3-nitroacridine derivatives under HNO3/H2SO4 .

Nucleophilic Substitution

The methylsulfonylamino group’s electron-withdrawing nature activates adjacent positions for nucleophilic attack:

  • Reaction with Amines :

    SO2NHCH3+RNH2SO2NHR+CH3NH2\text{SO2NHCH3}+\text{RNH2}\rightarrow \text{SO2NHR}+\text{CH3NH2}
  • Conditions : Polar aprotic solvents (DMF), elevated temperatures .

Condensation Reactions

The amino group participates in Schiff base formation:

  • Reaction with Aldehydes :

    NH2+RCHON CHR+H2O\text{NH2}+\text{RCHO}\rightarrow \text{N CHR}+\text{H2O}
  • Example : Reaction with formaldehyde yields N-(9-((2-methoxy-4-((methylsulfonyl)amino)phenyl)imino)-3-acridinyl)acetamide .

Oxidation and Reduction

Process Reagent Product
Oxidation of Methoxy KMnO4 (acidic)Demethylation to phenolic -OH group
Reduction of Acridine H2/Pd-CPartially saturated acridine derivatives

Note : Oxidation of the methoxy group produces 4-hydroxy-N-(methylsulfonyl)aniline derivatives .

Biological Interactions

While not a chemical reaction per se, the compound’s planar acridine core enables intercalation with DNA/RNA, a mechanism observed in analogs like ethidium bromide . The methylsulfonyl group enhances solubility and target binding in biological systems.

Stability Under Environmental Conditions

  • Photolysis : UV exposure may degrade the acridine ring, forming quinone-like structures.

  • Thermal Decomposition : Degrades above 300°C, releasing SO2 and NH3 .

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C23H22N4O4S
Molecular Weight: 450.5 g/mol
IUPAC Name: N-[9-[4-(methanesulfonamido)-2-methoxyanilino]acridin-3-yl]acetamide

The compound features an acridine core, which is known for its biological activity, particularly in antitumor agents. The presence of methoxy and methylsulfonyl groups enhances its solubility and bioactivity.

Pharmacological Applications

  • Anticancer Activity
    • Acetamide derivatives have been studied for their potential as antileukemic agents. A notable analogue, CI-921 (which shares structural similarities), has shown improved efficacy against solid tumors compared to traditional treatments like amsacrine. Studies indicate that CI-921 exhibits favorable pharmacokinetics, demonstrating better tissue delivery and lower toxicity profiles in preclinical models .
  • Mechanism of Action
    • The compound's mechanism involves intercalation into DNA, leading to apoptosis in cancer cells. The acridine moiety is crucial for this activity, as it facilitates binding to the DNA helix, disrupting replication and transcription processes.
  • Clinical Trials
    • CI-921 has been evaluated in clinical settings for its effectiveness against various cancers, particularly solid tumors. Preliminary results suggest a promising therapeutic index, warranting further investigation into its dosage optimization and long-term effects .

Case Study: CI-921 Pharmacokinetics

A study conducted on B6D2F1 mice assessed the pharmacokinetics of CI-921 compared to amsacrine. Key findings included:

  • Dose Administration: Mice were administered varying doses (14.4, 28.9, 57.7 µmol/kg).
  • Kinetic Analysis: Nonlinear kinetics were observed for both compounds, with CI-921 showing a one-compartment model fit (Km 3.7 µmol/liter; Vmax 18 µmol/h/kg) versus a two-compartment model for amsacrine .
  • Efficacy Measurement: The area under the concentration-time curve (AUC) indicated that CI-921 had significantly higher plasma concentrations at therapeutic doses compared to amsacrine.

Table: Comparative Pharmacokinetics of CI-921 and Amsacrine

ParameterCI-921Amsacrine
Km (µmol/liter)3.73.6
Vmax (µmol/h/kg)1876
Vss (liter/kg)3.34.8
AUC (57.7 µmol/kg)31 µmol.h/liter6.3 µmol.h/liter

Mechanism of Action

The mechanism of action of Acetamide, N-(9-((2-methoxy-4-((methylsulfonyl)amino)phenyl)amino)-3-acridinyl)- involves its interaction with specific molecular targets within cells. It is believed to interfere with DNA replication and repair processes, leading to cell death in cancer cells. The compound’s acridine moiety allows it to intercalate into DNA, disrupting its normal function and triggering apoptosis .

Comparison with Similar Compounds

Key Structural Features:

  • Acridine core: A planar heterocyclic aromatic system known for intercalating DNA and exhibiting antitumor properties.
  • Acetamide group : Introduces hydrogen-bonding capability and metabolic stability compared to ester or carboxamide analogs .

Structural Analogues

CI-921 (Amsacrine Analogue)
  • Structure: 9-[(2-Methoxy-4-(methylsulfonyl)amino)phenyl]amino)-N,5-dimethyl-4-acridinecarboxamide .
  • Key Differences :
    • Functional group : Carboxamide (CONHCH3) at position 4 vs. acetamide (NHCOCH3) at position 3 in the target compound.
    • Substituents : Additional methyl group at position 5 on the acridine core.
  • Pharmacokinetics: Parameter CI-921 Target Compound (Inferred) Elimination t½ 2.63 h Not reported Plasma Clearance 158 mL/h/kg Not reported Volume of Distribution 319 mL/kg Not reported CI-921 demonstrated dose-dependent neutropenia and mucositis in clinical trials, with a recommended Phase II dose of 648 mg/m² .
N-(9-((4-(Methylsulfonamido)phenyl)amino)acridin-4-yl)acetamide (CAS 61462-74-6)
  • Structure : Positional isomer of the target compound, with the acetamide at position 4 instead of position 3 on the acridine core .
  • Purity : 97% (HPLC), indicating comparable synthetic feasibility .
  • Biological Relevance : Acridine derivatives with sulfonamide groups are associated with DNA intercalation and topoisomerase inhibition, suggesting shared mechanisms with the target compound.
Carbamic Acid Methyl Ester (CAS 79453-40-0)
  • Structure : Methyl ester derivative of the target compound, replacing acetamide with a carbamate group (OCOCH3) .
  • Molecular Weight : 466.51 g/mol (identical to the target compound).
  • Implications : The ester group may alter metabolic stability and bioavailability compared to the acetamide analog.

Functional Group Comparison

Compound Class Example Key Feature Biological Impact
Acetamide Target compound NHCOCH3 Enhanced metabolic stability
Carboxamide CI-921 CONHCH3 Variable binding affinity
Carbamate CAS 79453-40-0 OCOCH3 Susceptible to esterase cleavage
Sulfonamide CAS 61462-74-6 NHSO2CH3 Improved solubility and target engagement

Q & A

Q. What are the recommended synthetic routes for preparing Acetamide, N-(9-((2-methoxy-4-((methylsulfonyl)amino)phenyl)amino)-3-acridinyl)-?

Methodological Answer: The synthesis of this compound involves multi-step reactions:

Acridine Core Functionalization : Introduce the 3-acridinyl moiety via Buchwald-Hartwig amination or Ullmann coupling, leveraging palladium catalysts (e.g., Pd(OAc)₂) with ligands like Xantphos .

Amide Bond Formation : Use carbodiimide coupling agents (e.g., EDC/HOBt) to attach the acetamide group to the acridine nitrogen.

Sulfonylation : React the intermediate with methylsulfonyl chloride in the presence of a base (e.g., triethylamine) to install the methylsulfonylamino group on the phenyl ring .

Purification : Employ column chromatography (silica gel, eluent: DCM/MeOH gradient) followed by recrystallization from ethanol/water.

Q. Key Considerations :

  • Monitor reaction progress via TLC or HPLC.
  • Optimize temperature (80–120°C for coupling steps) to avoid side reactions.

Q. How can researchers characterize the structural and physicochemical properties of this compound?

Methodological Answer: Use a combination of analytical techniques:

  • Spectroscopy :

    • ¹H/¹³C NMR : Confirm substituent positions and purity (e.g., aromatic protons at δ 6.8–8.2 ppm, methylsulfonyl group at δ 3.1 ppm) .
    • HRMS : Verify molecular weight (expected [M+H]⁺ ~550–600 Da).
  • Crystallography : X-ray diffraction for absolute stereochemical confirmation (if crystalline) .

  • Computational Analysis :

    PropertyValue (Calculated)Source
    LogP (XlogP)~3.2Similar to
    Topological Polar Surface Area~110 ŲBased on
    Hydrogen Bond Donors3Derived from structure

Validation : Compare experimental data with computational models (e.g., Gaussian or COSMO-RS) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound, particularly in targeting sodium channels or kinase inhibition?

Methodological Answer:

  • In Vitro Assays :
    • Sodium Channel Inhibition : Use patch-clamp electrophysiology on transfected HEK293 cells expressing Nav1.7 channels. Pre-incubate with 1–100 µM compound and measure current suppression .
    • Kinase Profiling : Screen against a panel of 50+ kinases (e.g., EGFR, VEGFR) using ATP-Glo™ assays. IC₅₀ values <1 µM indicate high potency.
  • In Vivo Models :
    • Pain Models : Administer 10 mg/kg (IP) in Complete Freund’s Adjuvant (CFA)-induced inflammatory pain models. Monitor mechanical allodynia via von Frey filaments .
  • Dose Optimization : Perform pharmacokinetic studies (plasma half-life, bioavailability) in rodents.

Data Interpretation : Use ANOVA for dose-response curves and GraphPad Prism for EC₅₀/IC₅₀ calculations.

Q. How can contradictory data regarding solubility and stability be resolved?

Methodological Answer: Contradictions often arise from variations in solvent systems or storage conditions. Address this via:

Solubility Screening : Test in DMSO, PBS (pH 7.4), and simulated gastric fluid. Use UV-Vis spectroscopy (λmax ~280 nm) for quantification .

Stability Studies :

  • Thermal Stability : Incubate at 25°C, 40°C, and 60°C for 1–4 weeks. Analyze degradation products via LC-MS.
  • Photostability : Expose to UV light (320–400 nm) and monitor decomposition with HPLC .

Polymorphism Analysis : Perform differential scanning calorimetry (DSC) to identify crystalline vs. amorphous forms .

Statistical Approach : Use Bland-Altman plots to assess inter-laboratory variability.

Q. What strategies are effective for structure-activity relationship (SAR) studies on this acetamide-acridine hybrid?

Methodological Answer:

Analog Synthesis : Modify key groups:

  • Replace methylsulfonyl with ethylsulfonyl or acetyl.
  • Vary methoxy position on the phenyl ring .

Biological Testing : Prioritize analogs with >50% inhibition in primary assays.

Computational Modeling : Perform molecular docking (AutoDock Vina) against target proteins (e.g., Nav1.7 PDB: 6J8E). Correlate binding energy (ΔG) with IC₅₀ .

Q. Example SAR Table :

Modification SiteActivity (IC₅₀, Nav1.7)LogP
Methylsulfonyl (original)0.8 µM3.2
Ethylsulfonyl1.5 µM3.6
Acetyl>10 µM2.9

Q. How can researchers assess the compound’s potential for off-target effects or toxicity?

Methodological Answer:

  • Cytotoxicity Screening : Use MTT assays on HEK293 and HepG2 cells. CC₅₀ >100 µM suggests low toxicity.
  • hERG Channel Inhibition : Patch-clamp assays to evaluate cardiac risk (IC₅₀ >30 µM preferred) .
  • Metabolite Identification : Incubate with liver microsomes (human/rat). Analyze metabolites via UPLC-QTOF-MS .

Regulatory Compliance : Follow OECD guidelines for preclinical safety assessment.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.